2-(4-ethoxyphenyl)-N-{2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl}acetamide
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Overview
Description
2-(4-ethoxyphenyl)-N-{2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl}acetamide is a synthetic compound that belongs to the class of thiophene derivatives. Thiophene and its substituted derivatives are known for their significant applications in medicinal chemistry and material science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ethoxyphenyl)-N-{2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl}acetamide can be achieved through several synthetic routes. One common method involves the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic ester under basic conditions to generate 3-hydroxy-2-thiophene carboxylic derivatives . Another method includes the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide as sulfurizing agents .
Industrial Production Methods
Industrial production of thiophene derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is commonly used in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-(4-ethoxyphenyl)-N-{2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl}acetamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide and potassium permanganate can be used to oxidize the thiophene ring.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used to reduce specific functional groups within the compound.
Substitution: Halogenation and nitration reactions are common substitution reactions that can be performed on the thiophene ring using reagents like bromine and nitric acid.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the thiophene ring can lead to the formation of sulfoxides and sulfones, while reduction can yield alcohols and amines.
Scientific Research Applications
2-(4-ethoxyphenyl)-N-{2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl}acetamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s biological activity makes it a valuable tool in studying cellular processes and interactions.
Mechanism of Action
The mechanism of action of 2-(4-ethoxyphenyl)-N-{2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl}acetamide involves its interaction with specific molecular targets and pathways. The thiophene ring system can interact with various enzymes and receptors, modulating their activity and leading to the compound’s observed biological effects. For example, thiophene derivatives have been shown to inhibit kinases and modulate estrogen receptors .
Comparison with Similar Compounds
Similar Compounds
- Tipepidine
- Tiquizium Bromides
- Timepidium Bromide
- Dorzolamide
- Tioconazole
- Citizolam
- Sertaconazole Nitrate
- Benocyclidine
Uniqueness
2-(4-ethoxyphenyl)-N-{2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl}acetamide stands out due to its unique combination of functional groups and the presence of the thiophene ring. This structure imparts specific chemical and biological properties that differentiate it from other similar compounds.
Properties
IUPAC Name |
2-(4-ethoxyphenyl)-N-[2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO3S/c1-3-22-15-6-4-14(5-7-15)12-18(21)19-11-10-16-8-9-17(23-16)13(2)20/h4-9,13,20H,3,10-12H2,1-2H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COHCZTSOCXERPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)NCCC2=CC=C(S2)C(C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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